

4-Cyano-L-phenylalanine molecular weight and structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyano-L-Phenylalanine

Cat. No.: B613264

[Get Quote](#)

An In-Depth Technical Guide to **4-Cyano-L-phenylalanine**

Introduction

4-Cyano-L-phenylalanine (pCNPhe) is a non-canonical amino acid that has become an invaluable tool for researchers, scientists, and drug development professionals. Structurally similar to the natural amino acid L-phenylalanine, it features a nitrile group ($\text{C}\equiv\text{N}$) at the para position of the phenyl ring. This unique modification allows it to serve as a versatile building block in peptide synthesis and as a sensitive spectroscopic probe to investigate protein structure, dynamics, and local environments.^{[1][2][3]} Its incorporation into peptides and proteins can enhance biological activity, stability, and provide a means for detailed biophysical characterization.^{[4][5]} This guide provides a comprehensive overview of its molecular properties, synthesis protocols, and key applications.

Physicochemical Properties and Structure

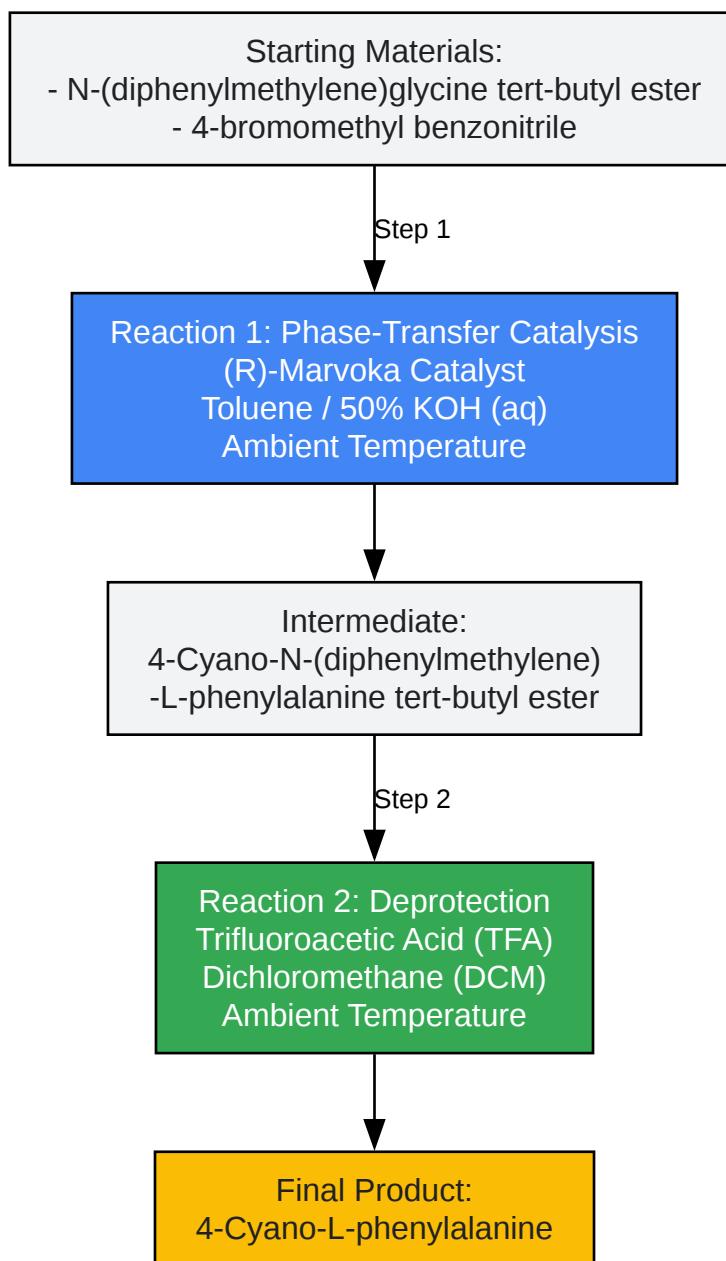
4-Cyano-L-phenylalanine is a white to off-white solid.^[1] The core structure consists of a standard L-phenylalanine framework with a cyano substituent on the benzene ring. This addition significantly influences the molecule's electronic properties, making it a useful component in pharmaceutical design and biochemical research.^{[1][3]}

Table 1: Quantitative Data for **4-Cyano-L-phenylalanine**

Property	Value	Source(s)
IUPAC Name	(2S)-2-amino-3-(4-cyanophenyl)propanoic acid	[6]
Synonyms	p-Cyano-L-phenylalanine, L-Phe(4-CN)-OH	[1] [6] [7]
CAS Number	104531-20-6, 167479-78-9	[1] [7]
Molecular Formula	C10H10N2O2	[1] [6] [7]
Molecular Weight	190.20 g/mol	[6]
Appearance	White to off-white solid	[1]
Purity	≥98%	[7]
Storage Conditions	0 - 8 °C	[1]

Experimental Protocols

The unique properties of **4-Cyano-L-phenylalanine** are leveraged through various experimental procedures, from its chemical synthesis to its application as a spectroscopic reporter.


Enantioselective Chemical Synthesis

A highly efficient, two-step enantioselective synthesis has been developed that produces **4-Cyano-L-phenylalanine** in high yield (87% overall) and purity, avoiding the need for chromatography.[\[2\]](#)[\[8\]](#)

Methodology:

- Phase-Transfer Catalyzed Alkylation:
 - A solution of (R)-Marvoka catalyst in CH₂Cl₂ is added to a flask containing N-(diphenylmethylene)glycine tert-butyl ester, toluene, a 50% aqueous KOH solution, and 4-bromomethyl benzonitrile.[\[2\]](#)

- This biphasic mixture is stirred vigorously at ambient temperature overnight, allowing for the phase-transfer catalyst to facilitate the alkylation reaction.[2]
- Following the reaction, the mixture is extracted with diethyl ether, and the combined organic layers are washed with brine.[2] This step yields the protected intermediate, 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester.[2]
- Deprotection:
 - The crude, protected intermediate is dissolved in dichloromethane.[2]
 - Trifluoroacetic acid is added slowly while stirring, and the mixture is left to react at ambient temperature for 24 hours to remove both the N-diphenylmethylene and tert-butyl protecting groups.[2]
 - The reaction mixture is concentrated under reduced pressure and then partitioned between diethyl ether and 3M HCl to isolate the final product, **4-Cyano-L-phenylalanine**. [2]

[Click to download full resolution via product page](#)

Enantioselective synthesis workflow for **4-Cyano-L-phenylalanine**.

Application as an Infrared (IR) Spectroscopic Probe

The nitrile group of **4-Cyano-L-phenylalanine** serves as a powerful vibrational reporter.^[2] Its stretching frequency is highly sensitive to the local electrostatic environment, making it an ideal probe for studying protein structure and dynamics.^{[2][9]} Changes in solvent exposure,

hydrogen bonding, or electric fields within the protein cause measurable shifts in the nitrile's absorption frequency.[2]

Methodology for IR Analysis:

- Protein Expression and Purification: The unnatural amino acid is site-specifically incorporated into a protein of interest (e.g., superfolder green fluorescent protein, sfGFP) using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon.[2][8][10] The resulting protein containing pCNPhe is then expressed and purified.
- Sample Preparation: The purified protein sample is prepared for analysis, often as a thin film or in a suitable buffer.[2]
- FTIR Spectroscopy: Temperature-dependent equilibrium FTIR absorbance spectra are recorded on a spectrometer (e.g., Bruker Vertex 70).[2]
- Data Analysis: The IR spectrum is analyzed, focusing on the absorption profile of the nitrile symmetric stretching frequency.[2] A single, symmetric absorbance band indicates a uniform local environment, whereas a more complex profile suggests multiple distinct local environments, such as hydrogen bonding to water or nearby amino acid residues.[2][9]

Applications in Research and Drug Development

4-Cyano-L-phenylalanine is widely utilized across several scientific domains due to its unique characteristics.

- Peptide and Pharmaceutical Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), often in its Boc- or Fmoc-protected forms, to create novel peptides with enhanced stability or modified biological activity.[4][11] In drug development, the cyano group can improve the potency and selectivity of drug candidates, making it a valuable intermediate for active pharmaceutical ingredients (APIs), particularly in cancer therapy and neuropharmacology.[1][4]
- Protein Engineering and Biophysical Studies: As a spectroscopic probe, it provides high-resolution insights into protein folding, enzyme mechanisms, and protein-membrane

interactions.[2][5] The ability to track changes in the local environment of a specific site within a protein is crucial for understanding its function and mechanism of action.[9]

- Bioconjugation: The cyano group can facilitate bioconjugation reactions, which are used to link peptides to other biomolecules for creating targeted drug delivery systems or diagnostic tools.[4][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-Cyano-L-phenylalanine molecular weight and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613264#4-cyano-l-phenylalanine-molecular-weight-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com